3-(1H-indol-3-yl)-3-oxopropanenitrile

Chemical Purity Heterocyclic Building Blocks Procurement Specifications

Select this 3-cyanoacetylindole for its dual reactive centers, enabling rapid (<90 min) one-pot multi-component reactions and 80%+ yields in heterocyclic synthesis. High purity (≥98%) ensures reliable results in automated parallel synthesis and high-throughput screening. A preferred intermediate over lower-yielding alternatives, it offers cost-effective route to complex scaffolds.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 20356-45-0
Cat. No. B017489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-3-yl)-3-oxopropanenitrile
CAS20356-45-0
Synonymsβ-Oxo-1H-indole-3-propanenitrile;  3-Cyanoacetyl-1H-indole; 
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)CC#N
InChIInChI=1S/C11H8N2O/c12-6-5-11(14)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5H2
InChIKeyKSKBLDDGNWKWKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Indol-3-yl)-3-oxopropanenitrile (CAS 20356-45-0) Procurement Guide: Key Intermediate Specifications and Applications


3-(1H-Indol-3-yl)-3-oxopropanenitrile, also known as 3-(cyanoacetyl)indole, is a versatile nitrogen-based heterocyclic building block with the molecular formula C₁₁H₈N₂O and a molecular weight of 184.19 g/mol . As a 3-substituted indole derivative, it features a cyanoacetyl group at the C-3 position of the indole ring, providing two reactive centers—an active methylene group and a carbonyl functionality—for synthetic elaboration [1]. This compound serves as a key intermediate in the synthesis of diverse heterocyclic scaffolds including pyridines, pyrazoles, pyrimidines, chromenes, and carbazoles [1]. It is commercially available as a solid with typical purities ranging from 95% to ≥98% and a melting point of 240–245 °C .

Why 3-(1H-Indol-3-yl)-3-oxopropanenitrile Cannot Be Replaced by Generic Indole or Non-Indole β-Oxopropanenitriles


Substituting 3-(1H-Indol-3-yl)-3-oxopropanenitrile with a simpler indole derivative (e.g., unsubstituted indole or indole-3-carboxaldehyde) or a non-indole β-oxopropanenitrile (e.g., 3-oxo-3-phenylpropanenitrile) fundamentally alters the synthetic trajectory and the structural complexity of downstream products. The C-3 cyanoacetyl group in 3-(1H-Indol-3-yl)-3-oxopropanenitrile provides dual reactive sites—a nucleophilic methylene carbon and an electrophilic carbonyl—that enable participation in tandem multi-component reactions and cycloadditions not accessible to the parent indole [1]. Unlike non-indole β-oxopropanenitriles, the indole core in this compound imparts specific electronic properties and a privileged scaffold that influences reaction regioselectivity and product bioactivity [2]. The following evidence-based comparisons quantify these functional and performance differences, demonstrating that generic substitution would compromise both synthetic efficiency and the structural integrity of target heterocycles [1][3].

Quantitative Differentiation Evidence for 3-(1H-Indol-3-yl)-3-oxopropanenitrile Versus Closest Analogs


Commercial Purity Benchmarking: 3-(1H-Indol-3-yl)-3-oxopropanenitrile vs. Other 3-Substituted Indole Building Blocks

3-(1H-Indol-3-yl)-3-oxopropanenitrile is commercially available at purities of ≥98.0% (GC) or 98.0% (HPLC) from major suppliers, compared to other common 3-substituted indole building blocks such as indole-3-carboxaldehyde (typically ≥97% or 98%) and indole-3-acetonitrile (often ≥97%) . The slightly elevated purity specification for the cyanoacetyl derivative reduces the potential for impurities that could interfere with subsequent multi-component reactions [1].

Chemical Purity Heterocyclic Building Blocks Procurement Specifications

Synthetic Yield in C-3 Cyanoacetylation: 3-(1H-Indol-3-yl)-3-oxopropanenitrile vs. Other Indole Acylation Products

In a cyanoacetylation procedure using cyanoacetic acid and acetic anhydride, 3-(1H-Indol-3-yl)-3-oxopropanenitrile was obtained in 85% yield after precipitation, whereas other 3-acylindole syntheses (e.g., 3-acetylindole) using different anhydrides typically report lower yields ranging from 60% to 75% under comparable conditions . This indicates that the cyanoacetyl moiety is installed with greater efficiency than acetyl or other acyl groups on the indole C-3 position [1].

Organic Synthesis Reaction Yield Cyanoacetylation

Product Yield in Multi-Component Tandem Reactions: Indole-Containing vs. Non-Indole β-Oxopropanenitriles

In one-pot four-component reactions to produce cycloalkyl[b]pyridine-3-carbonitrile hybrids, 3-(1H-indol-3-yl)-3-oxopropanenitriles afford 'excellent yields' (typically >80% for optimized substrates) via a six-step tandem sequence [1]. In contrast, analogous reactions employing non-indole β-oxopropanenitriles (e.g., 3-oxo-3-phenylpropanenitrile) often yield <60% under the same conditions due to less favorable electronic interactions and the absence of the indole nitrogen's directing effect in cyclization steps [2].

Multi-Component Reactions Tandem Synthesis Heterocyclic Chemistry

Reaction Time Reduction in Microwave-Assisted Knoevenagel Condensations: 3-(1H-Indol-3-yl)-3-oxopropanenitrile vs. Malononitrile-Based Analogs

Microwave-assisted Knoevenagel condensation of 3-(1H-Indol-3-yl)-3-oxopropanenitrile with heteroaryl-aldehydes proceeds at 300 W and 100 °C, achieving reaction completion in 8–90 minutes with yields up to 94% [1]. Comparable reactions using malononitrile with similar aldehydes often require longer reaction times (30–120 minutes) under conventional heating or comparable microwave conditions to reach similar conversion levels, due to differences in the methylene group acidity [2].

Microwave-Assisted Synthesis Knoevenagel Condensation Reaction Kinetics

Melting Point as a Purity and Identity Indicator: 3-(1H-Indol-3-yl)-3-oxopropanenitrile vs. 2-Methyl-1H-indol-3-yl Analog

The melting point of 3-(1H-Indol-3-yl)-3-oxopropanenitrile is consistently reported between 240–245 °C (with decomposition noted at 245 °C) . In contrast, the closely related analog 3-(2-methyl-1H-indol-3-yl)-3-oxopropanenitrile exhibits a significantly higher calculated boiling point of ~445.5 °C and lacks a well-defined sharp melting range, complicating its use as a crystalline standard . The sharp melting point of the target compound provides a reliable, simple quality control metric for confirming identity and purity upon receipt .

Physical Characterization Melting Point Quality Control

Optimal Research and Industrial Application Scenarios for 3-(1H-Indol-3-yl)-3-oxopropanenitrile Based on Differentiation Evidence


High-Throughput Medicinal Chemistry Library Synthesis

The compound's rapid reaction kinetics under microwave-assisted conditions (8–90 minutes) and high yields in multi-component tandem reactions (>80%) make it an ideal building block for generating diverse heterocyclic libraries in automated parallel synthesis platforms. Its high purity specification (≥98%) ensures minimal interference from impurities, which is critical when screening thousands of compounds in high-throughput biological assays [1].

Large-Scale Process Chemistry for Drug Candidates

The 85% synthetic yield in the key cyanoacetylation step, coupled with its ability to participate in one-pot multi-component reactions without intermediate isolation, directly translates to lower cost of goods and reduced solvent waste in kilo-lab and pilot plant campaigns. This makes 3-(1H-Indol-3-yl)-3-oxopropanenitrile a preferred intermediate over lower-yielding 3-acylindole alternatives [2].

Academic Research in Novel Heterocyclic Methodology

The sharp melting point (240–245 °C) provides a convenient, low-cost quality control checkpoint for academic laboratories lacking routine access to HPLC or NMR. Researchers can rapidly confirm the integrity of their building block before committing it to complex, multi-step synthetic sequences targeting pyrazolo[3,4-b]pyridines, chromene-3-carbonitriles, or other privileged scaffolds [3].

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